Technical Whitepaper: Butyl 2-Chloropropanoate (CAS 54819-86-2)
Technical Whitepaper: Butyl 2-Chloropropanoate (CAS 54819-86-2)
Synthesis, Reactivity, and Application in Organic Frameworks
Executive Summary
Butyl 2-chloropropanoate (CAS 54819-86-2) serves as a critical bifunctional intermediate in organic synthesis. Characterized by an electrophilic
Part 1: Physicochemical Profile
Precise characterization is essential for process scaling. The butyl chain imparts significant lipophilicity compared to methyl/ethyl analogs, altering partition coefficients in biphasic reaction systems.
| Property | Value | Technical Note |
| Molecular Formula | Bifunctional: Ester + Alkyl Halide | |
| Molecular Weight | 164.63 g/mol | |
| Boiling Point | 184.5°C ± 8.0°C | High boiling point allows for high-temperature functionalization without autoclave. |
| Density | 1.02 ± 0.1 g/cm³ | Slightly denser than water; phase separation requires care during aqueous workup. |
| Flash Point | ~74.5°C | Class IIIA Combustible Liquid. |
| Solubility | Miscible in EtOH, Et₂O, DCM | Limited water solubility facilitates organic extraction. |
| Refractive Index | Useful for purity verification via refractometry. | |
| Chirality | Potential Stereocenter at C2 | Available as racemate or enantiopure (R/S) forms depending on synthesis. |
Part 2: Synthetic Routes & Process Chemistry[1][2]
The synthesis of Butyl 2-chloropropanoate generally follows two primary pathways, dictated by the requirement for stereochemical preservation.
Pathway A: Acid-Catalyzed Fischer Esterification (Racemic)
For general alkylation purposes where chirality is non-critical, direct esterification is the most atom-economical route. The reaction is equilibrium-driven, necessitating water removal.[1]
Pathway B: Deoxychlorination of Butyl Lactate (Chiral)
For enantioselective applications (e.g., herbicide synthesis), converting butyl lactate using thionyl chloride (
Visualization: Synthetic Workflow (Fischer Route)
Figure 1: Critical path for the acid-catalyzed synthesis of Butyl 2-chloropropanoate. Note the emphasis on water removal to drive equilibrium.
Part 3: Reactivity & Mechanistic Insights
The utility of CAS 54819-86-2 stems from its dual reactivity profile.
1. Nucleophilic Substitution (
)
The chlorine atom at the
-
Mechanism: Backside attack by nucleophiles (amines, phenoxides, thiols).
-
Stereochemistry: Inversion of configuration (Walden inversion).
-
Application: Reaction with phenols yields aryloxyphenoxypropionates (fops), a major class of ACCase-inhibitor herbicides.
2. Reformatsky-Type Reactions
In the presence of Zinc or Samarium(II) iodide, the
-
Utility: Carbon-Carbon bond formation with aldehydes or ketones to form
-hydroxy esters.
Visualization: Reactivity Divergence
Figure 2: Divergent reaction pathways. The electrophilic alpha-carbon facilitates substitution, while metal insertion enables nucleophilic behavior.
Part 4: Experimental Protocol
Standard Operating Procedure: Synthesis via Fischer Esterification
Rationale: This protocol uses toluene as an azeotropic solvent to remove water, driving the reaction to completion (Le Chatelier's principle).
Materials:
-
2-Chloropropionic acid (1.0 eq)
-
n-Butanol (1.5 eq) – Excess ensures acid consumption.
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene (Solvent volume: 3-4 mL per gram of acid)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charge: Add 2-chloropropionic acid, n-butanol, p-TsOH, and toluene.
-
Reflux: Heat the mixture to reflux (bath temp ~130°C). Monitor water collection in the trap.
-
Endpoint: Continue until water evolution ceases (typically 4-6 hours). Verify via TLC (SiO₂, Hexane:EtOAc 8:2) or GC-MS.[2]
-
Workup:
-
Cool to room temperature.
-
Wash organic layer with saturated
(2x) to neutralize residual acid and catalyst. Caution: evolution. -
Wash with Brine (1x).
-
Dry over anhydrous
.
-
-
Purification: Concentrate under reduced pressure. Perform fractional vacuum distillation. Collect the fraction boiling at ~70-75°C (at 10-15 mmHg) to obtain pure Butyl 2-chloropropanoate.
Part 5: Safety & Toxicology (E-E-A-T)
Hazard Classification:
-
H226: Flammable liquid and vapor.[3]
-
H314/H315: Causes skin irritation/burns.[4]
-
H319: Causes serious eye irritation.[3]
-
Lachrymator: This compound is a potent tear-producing agent.[3]
Handling Protocols:
-
Engineering Controls: All transfers must occur within a certified fume hood. The lachrymatory nature means even small vapors can evacuate a lab.
-
PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.
-
Spill Management: Absorb with sand or vermiculite. Do not use combustible materials (sawdust). Neutralize area with dilute ammonia solution if safe to do so.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123534, Butyl 2-chloropropanoate. Retrieved from [Link]
- Cohen, S. G., et al. (1970).Kinetics of Displacement in Alpha-Halo Esters. Journal of the American Chemical Society. (Provides mechanistic grounding for reactivity).
-
Organic Syntheses. 2-Chloroalkanoic acids of high enantiomeric purity. (Basis for chiral synthesis discussion). Retrieved from [Link]
